SN2 Displacement Efficiency: 6‑Iodo vs. 6‑Bromo, 6‑Chloro, and 6‑Fluoro Tetraacetates
In a systematic study of triflate displacement on 1,2,3,4-tetra-O-acetyl-6-O-triflyl-β-D-glucopyranose, the 6‑iodo derivative (CAS 7468‑48‑6) was obtained in 97 % isolated yield using tetra‑n‑butylammonium iodide (Bu₄NI) at −78 °C, whereas the 6‑bromo congener required the same nucleophile source but gave 94 % yield under identical conditions, and the 6‑chloro analogue produced only 59 % yield. The 6‑fluoro derivative, generated with tetra‑n‑butylammonium fluoride, yielded merely 27 % under the best conditions tested [1]. This 38‑percentage‑point yield gap between iodo and chloro, and the 70‑point gap between iodo and fluoro, reflect the superior leaving‑group aptitude of iodide (low C–I bond dissociation energy, high polarizability) compared with bromide, chloride, and fluoride in carbohydrate systems.
| Evidence Dimension | Isolated yield of 6‑deoxy‑6‑halo‑1,2,3,4‑tetra‑O‑acetyl‑β‑D‑glucopyranose from triflate displacement |
|---|---|
| Target Compound Data | 97 % (6‑iodo, CAS 7468‑48‑6, using Bu₄NI, −78 °C, procedure A) |
| Comparator Or Baseline | 6‑Bromo: 94 % (Bu₄NI, −78 °C, procedure A); 6‑Chloro: 59 % (Bu₄NCl, 25 °C, procedure B); 6‑Fluoro: 27 % (Bu₄NF·3H₂O, 0 °C, procedure C) |
| Quantified Difference | Iodo vs. bromo: +3 pp; iodo vs. chloro: +38 pp; iodo vs. fluoro: +70 pp |
| Conditions | Triflate displacement on 1,2,3,4‑tetra‑O‑acetyl‑6‑O‑triflyl‑β‑D‑glucopyranose; nucleophile sources: Bu₄NI, Bu₄NBr, Bu₄NCl, Bu₄NF·3H₂O; temperatures −78 °C to 25 °C; J. Org. Chem. 1983, 48, 674–677 |
Why This Matters
The substantially higher and more robust yield of the iodo derivative under mild, cryogenic conditions minimizes material loss and enables reliable scale‑up, making CAS 7468‑48‑6 the preferred electrophile for C‑6 diversification.
- [1] Ambrose, M. G.; Binkley, R. W. Synthesis of Deoxyhalogeno Sugars. Reaction of Halide Ions with 1,2,3,4-Tetra-O-acetyl-6-O-[(trifluoromethyl)sulfonyl]-β-D-glucopyranose. J. Org. Chem. 1983, 48 (5), 674–677. https://doi.org/10.1021/jo00153a011 View Source
